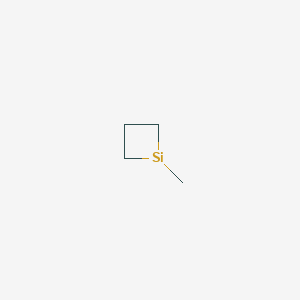

1-Methyl-1-silacyclobutane

Übersicht

Beschreibung

1-Methyl-1-silacyclobutane is a fascinating organosilicon compound. It belongs to the family of silacyclobutanes (SCBs), which have garnered significant attention in synthetic chemistry. The silicon–carbon bond in SCBs can be activated, leading to various intriguing reactions and applications .

Synthesis Analysis

MSCB can be synthesized through several methods, including ring-opening and ring-expanding processes. These reactions allow for the production of important organosilicon compounds. Researchers have explored different synthetic routes to prepare MSCB, and advancements continue to enhance our understanding of its synthesis .

Molecular Structure Analysis

The molecular formula of 1-Methyl-1-silacyclobutane is C₄H₁₀Si , with a molecular weight of approximately 86.2 g/mol . Its structure consists of a four-membered silicon-containing ring, where the silicon atom is bonded to three hydrogen atoms and one methyl group. The cyclobutane ring imparts unique reactivity to MSCB, making it an intriguing subject for study.

Chemical Reactions Analysis

MSCB participates in various chemical reactions, including ring-opening and ring-expanding processes. These reactions lead to the formation of diverse organosilicon compounds. Researchers have investigated the kinetics and mechanisms of MSCB decomposition, shedding light on its reactivity and potential applications .

Wissenschaftliche Forschungsanwendungen

1. Palladium-Catalyzed Cross-Coupling Reactions

1-Methyl-1-silacyclobutane derivatives, such as 1-Methyl-1-vinylsilacyclobutane, are used in palladium-catalyzed cross-coupling reactions with aromatic halides. These reactions are highly efficient, can be conducted at room temperature, and tolerate various substituents on the aromatic moiety, highlighting their versatility in organic synthesis (Denmark & Wang, 2000).

2. Gas-Phase Decomposition and Kinetics

Studies on the gas-phase thermal decomposition of 1-Methyl-1-silacyclobutane and its derivatives provide insights into their elimination kinetics and the effect of methyl substitution on these processes. This research aids in understanding the thermal stability and decomposition mechanisms of silacyclobutanes, which is crucial for applications in materials science and chemical engineering (Shiroudi & Zahedi, 2012).

3. Cycloreversion Studies

The cycloreversion of 1-Methyl-1-silacyclobutane has been extensively studied using quantum chemistry calculations. These studies, focusing on both concerted and stepwise cycloreversions, provide valuable insights into the molecular behavior of silacyclobutanes, which is essential for their application in chemical synthesis and materials development (Badran, Rauk, & Shi, 2019).

4. Chemical Vapor Deposition Processes

1-Methyl-1-silacyclobutane and its derivatives are used in chemical vapor deposition processes. Studies on their gas-phase reaction chemistry, particularly in hot-wire chemical vapor deposition, contribute to the development of advanced materials and coatings (Tong & Shi, 2011).

5. Polymer Science Applications

1-Methyl-1-silacyclobutane-based compounds are utilized in polymer science. Research on their geometric structure, puckering potential, and electronic transitions advances the development of new polymer materials with specific optical and mechanical properties (Cai & Shi, 2011).

6. Lithography and Electronic Materials

Polymers derived from 1-Methyl-1-silacyclobutane show promise in lithographic applications due to their ability to form highly-ordered arrays with sub-10 nm features, making them suitablefor advanced nanofabrication processes. These properties are of significant interest for the development of electronic materials and devices (Aissou et al., 2015).

7. Photopatternable Materials

Research into low dielectric photopatternable materials using 1-Methyl-1-silacyclobutane derivatives has led to the development of new photoresists. These materials are crucial for the fabrication of interconnected dielectrics in electronic devices, offering properties like photopatternability, high dimensional stability, and low dielectric constants (Huang et al., 2017).

8. Solid Polymer Electrolytes

Silacyclobutane-based polymers have been explored as solid polymer electrolytes for lithium-ion batteries. Their synthesis and ionic conductivity measurements provide essential information for the development of high-performance batteries (Matsumoto et al., 2016).

9. Anionic Ring-Opening Polymerization

The anionic ring-opening polymerization of phenyl-substituted silacyclobutanes, including derivatives of 1-Methyl-1-silacyclobutane, has been investigated for creating polymers with controlled molecular weight and narrow distribution. This research is significant for designing specific polymers with desired properties (Matsumoto, Shinohata, & Yamaoka, 2000).

10. Silacyclobutane Complexes and Ring Enlargement

Research on the synthesis of intramolecular silacyclobutane complexes and the ring enlargement of 2-ethoxycarbonyl-1-silacyclobutanes has provided insights into the molecular structure and reactivity of silacyclobutanes. These studies are crucial for synthesizing new organosilicon compounds with potential applications in various fields (Pestunovich et al., 2006); (Maas & Bender, 2000).

Eigenschaften

InChI |

InChI=1S/C4H9Si/c1-5-3-2-4-5/h2-4H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFJAPCYUULYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338162 | |

| Record name | 1-Methylsiletane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1-silacyclobutane | |

CAS RN |

765-33-3 | |

| Record name | 1-Methylsiletane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

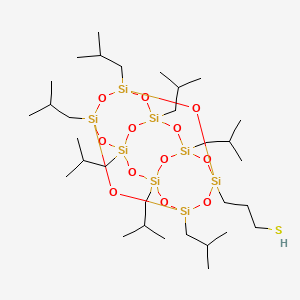

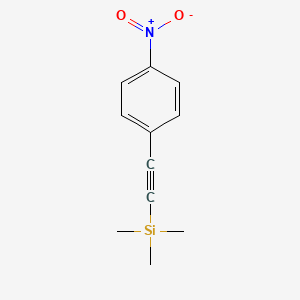

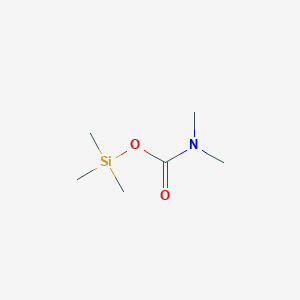

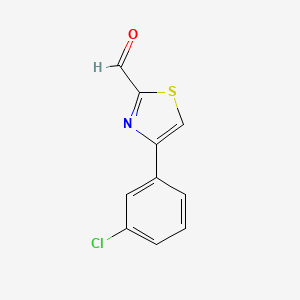

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.